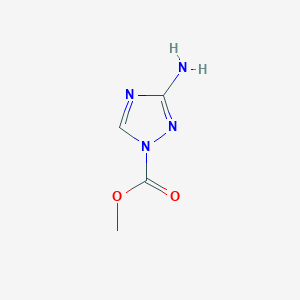

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate

Description

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate (CAS: 3641-14-3) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 3 and a methyl carboxylate ester at position 1 . Its molecular formula is C₄H₆N₄O₂, with a molecular weight of 142.12 g/mol . This compound is synthesized via esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . It serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing nucleoside analogs like Ribavirin .

Structure

3D Structure

Properties

Molecular Formula |

C4H6N4O2 |

|---|---|

Molecular Weight |

142.12 g/mol |

IUPAC Name |

methyl 3-amino-1,2,4-triazole-1-carboxylate |

InChI |

InChI=1S/C4H6N4O2/c1-10-4(9)8-2-6-3(5)7-8/h2H,1H3,(H2,5,7) |

InChI Key |

VSHDQIDFLOXNGV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1C=NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : 5-Amino-1,2,4-triazole-3-carboxylic acid, methanol, sulfuric acid (catalyst).

-

Procedure : The carboxylic acid is refluxed in methanol with catalytic sulfuric acid (2–5 mol%) for 6–8 hours. The product is isolated via vacuum distillation and recrystallized from ethanol.

Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. The reaction follows a classic Fischer esterification pathway, with water removal driving completion.

Limitations :

-

Positional selectivity depends on the starting acid’s substitution, necessitating precise precursor synthesis.

-

Prolonged heating may degrade thermally sensitive amino groups, requiring controlled reflux conditions.

Non-Diazotization Cyclization Method

A patent by CN105037284A discloses a diazotization-free cyclization strategy for synthesizing methyl 1,2,4-triazole-3-carboxylate. Although the patent focuses on the non-aminated derivative, its methodology provides a foundation for introducing amino groups via intermediate functionalization.

Key Reaction Steps

-

Cyclization : Thiosemicarbazide reacts with oxalic acid in methanol under reflux to form a thiosemicarbazone intermediate.

-

Oxidation and Cyclization : Addition of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) induces cyclization, yielding the triazole core.

-

Esterification : Concurrent esterification with methanol produces the methyl ester.

Adaptation for Amino Group Introduction :

-

Replacing oxalic acid with amino-substituted dicarboxylic acids (e.g., aspartic acid derivatives) could incorporate the amino group during cyclization.

-

Post-cyclization amination via Ullmann or Buchwald-Hartwig coupling may introduce the amino group at position 3.

Conditions and Yield :

Advantages :

-

Avoids hazardous diazotization steps, enhancing safety.

-

One-pot synthesis reduces purification steps.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the ester group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, triazole carboxamides, and other derivatives that retain the core triazole structure.

Scientific Research Applications

Anticancer Properties

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate and its derivatives have shown potential as anticancer agents. Research indicates that compounds based on the 3-amino-1,2,4-triazole scaffold exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have been tested for their cytotoxic effects on leukemia cells, revealing promising results in inhibiting cell growth with low toxicity profiles .

Case Study:

A study evaluated several alkyl/aryloxymethyl derivatives of ribavirin's aglycon, which includes this compound. The findings indicated that certain derivatives exhibited a dose-dependent cytostatic effect on leukemia cells after 72 hours of exposure .

Antiviral Activity

This compound serves as a precursor for synthesizing nucleoside analogues like Ribavirin. Ribavirin is widely recognized for its antiviral properties against various viral infections including hepatitis C and respiratory syncytial virus (RSV) . The structural similarity of this compound to other nucleoside analogues enhances its potential in antiviral drug development.

Herbicidal Activity

This compound is related to the herbicide aminotriazole (amitrole), which is utilized for controlling broadleaf and aquatic weeds in non-food crops. Although it has been banned in some regions due to its carcinogenic properties, its mechanism as a systemic herbicide remains a subject of study .

Inhibition of Enzymatic Activity

The compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis. This property makes it useful in yeast-based two-hybrid systems for studying protein-protein interactions . By applying this compound in such systems, researchers can select for yeast cells that express higher levels of HIS3 gene products.

Synthesis and Derivative Development

The synthesis of this compound typically involves esterification processes that yield various derivatives with enhanced biological activity. Recent advancements in synthetic methodologies have included microwave-assisted synthesis techniques that improve yield and reduce reaction times .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate

- Structure: Amino group at position 3, methyl carboxylate at position 3.

- Molecular Weight : 142.12 g/mol (identical to the target compound) .

- Applications : Used in the synthesis of carbohydrazides and coordination polymers. Its altered substituent position may influence electronic properties and reactivity compared to the 1-carboxylate isomer .

Methyl 1H-1,2,4-triazole-3-carboxylate

Functional Group Variations

tert-Butyl 3-amino-1H-1,2,4-triazole-1-carboxylate

- Structure : tert-Butyl ester replaces the methyl group at position 1.

- Molecular Weight : 184.20 g/mol .

- Applications : The bulky tert-butyl group enhances steric protection, making it useful in peptide synthesis and as a protecting group in medicinal chemistry .

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate

- Structure : Nitro group at position 3; 2-(trimethylsilyl)ethyl ester at position 1.

- Molecular Weight : 273.33 g/mol .

- Applications: Employed as a stable, non-volatile reagent in nucleophilic substitutions. The nitro group enhances electrophilicity, facilitating reactions in energetic materials research .

Pharmacologically Active Derivatives

3β-Acetoxy-lup-20(29)-en-28-yl 1H-1,2,4-triazole-1-carboxylate

- Structure: Lupane triterpenoid conjugated with a triazolecarboxylate.

- Applications: Exhibits anticancer activity by inhibiting tumor growth. The triazole-carboxylate moiety enhances solubility and bioavailability compared to non-esterified triterpenoids .

Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Synthetic Utility : The methyl carboxylate group in the target compound enhances reactivity in nucleophilic acyl substitutions, enabling diverse derivatization .

- Biological Activity: Amino-substituted triazoles exhibit higher binding affinity to enzymes (e.g., carbonic anhydrase-II) compared to non-amino analogs, as seen in docking studies .

- Safety Profile: While the parent 3-amino-1H-1,2,4-triazole is highly toxic (reproductive and thyroid hazards), esterification reduces volatility and may mitigate acute toxicity .

Biological Activity

Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Synthesis

This compound belongs to the triazole family, known for their heterocyclic structure. The synthesis typically involves the reaction of 3-amino-1,2,4-triazole with methyl chloroformate or related reagents to introduce the carboxylate group. The resulting compound has been shown to exhibit a range of biological activities.

Antimicrobial Activity

Triazoles and their derivatives are recognized for their antimicrobial properties . Research indicates that compounds containing the 1,2,4-triazole scaffold demonstrate significant antibacterial activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) Studies : this compound has been evaluated against strains of Staphylococcus aureus and Escherichia coli, showing MIC values comparable to established antibiotics like ciprofloxacin .

- Mechanism of Action : The antimicrobial effect is attributed to the inhibition of ergosterol biosynthesis in fungi and disruption of bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : It has been tested against various cancer cell lines using assays such as XTT and MTT. Results demonstrated a dose-dependent cytotoxic effect on leukemia cell lines (K562 and CCRF-SB), with significant reductions in cell viability noted at higher concentrations .

- Mechanisms : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. This is consistent with findings that triazoles can inhibit cellular proliferation through multiple mechanisms .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties :

- In Vivo Studies : Animal models treated with this compound showed reduced paw edema in carrageenan-induced inflammation tests. The anti-inflammatory effect is likely mediated through the inhibition of pro-inflammatory cytokines .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other triazole derivatives:

| Activity Type | This compound | Other Triazole Derivatives |

|---|---|---|

| Antimicrobial | Effective against MRSA and E. coli (MIC < 16 µg/mL) | Varies; some show higher potency |

| Anticancer | Induces apoptosis in leukemia cells | Similar effects noted in other triazoles |

| Anti-inflammatory | Reduces edema in animal models | Various derivatives show similar effects |

Case Studies

Several case studies highlight the efficacy of this compound:

- Leukemia Treatment : A study reported that this compound significantly increased the accumulation of cells in the subG1 phase indicative of apoptosis in K562 cells .

- Bacterial Infections : Clinical trials have indicated that triazole derivatives can serve as effective alternatives to traditional antibiotics for treating resistant bacterial infections .

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-1H-1,2,4-triazole-1-carboxylate?

Q. What safety precautions are necessary when handling this compound?

The compound is classified as a skin sensitizer (H317), suspected reproductive toxicant (H361), and hazardous to aquatic life (H411). Researchers must:

- Use fume hoods or local exhaust ventilation to avoid dust inhalation .

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Store in a locked, dry environment away from oxidizers .

- Dispose of waste via approved hazardous waste facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in large-scale synthesis?

Optimization strategies include:

- Catalyst Screening : Substituting traditional acids with milder catalysts (e.g., DMAP or N-hydroxysuccinimide) to reduce side reactions .

- Solvent Selection : Using polar aprotic solvents like DMF or THF to enhance solubility and reaction homogeneity, as demonstrated in analogous triazole syntheses .

- Temperature Control : Implementing microwave-assisted synthesis at 80–100°C to reduce reaction time from hours to minutes .

Data Contradiction Example :

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Contradictions in NMR or mass spectrometry data can arise from tautomerism in the triazole ring. To address this:

- Perform X-ray crystallography using SHELX software (SHELXL/SHELXS) for unambiguous structural determination .

- Use 2D NMR techniques (e.g., HSQC, HMBC) to differentiate between NH proton signals and confirm substituent positions .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What strategies mitigate genotoxicity risks during prolonged experimental use?

Mitigation approaches include:

- Engineering Controls : Closed-system reactors to minimize aerosol formation .

- Substitution : Replacing genotoxic intermediates (e.g., azide derivatives) with safer alternatives in multi-step syntheses .

- Biological Monitoring : Regular cytotoxicity assays (e.g., Ames test) to assess mutagenic potential .

Applications in Drug Development

Q. How is this compound utilized in designing nucleoside analogues?

The methyl ester serves as a precursor for nucleoside analogues like Ribavirin. The triazole ring undergoes condensation with ribose derivatives under Mitsunobu conditions (DIAD, PPh₃) to form glycosidic bonds. Subsequent deprotection yields active antiviral agents .

Advanced Functionalization Example :

- Conjugation with melampomagnolide B (MMB) via carbamate linkages produces anticancer agents with enhanced solubility and tumor-targeting efficacy .

Structural and Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.